molecular formula C11H15NO B1315720 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 50399-51-4

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1315720
CAS RN: 50399-51-4
M. Wt: 177.24 g/mol
InChI Key: XVZQKVKVDOXQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder . It is also known as "2- (7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine" .


Molecular Structure Analysis

The molecular weight of “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is 213.71 . The InChI code is 1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at 4°C in a sealed container, away from moisture . .

Scientific Research Applications

Chiral Ligand Synthesis

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used in the preparation of new chiral phosphine-aminophosphine ligands. These ligands are crucial in asymmetric synthesis, which is a method used to produce chiral molecules that can have different properties based on their orientation. This application is significant in pharmaceutical research where the production of enantiomerically pure substances is essential .

Iodocyclization Reagent

This compound serves as an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . Iodocyclization is a type of chemical reaction that is used to synthesize cyclic iodides, which are valuable intermediates in organic synthesis. This process is particularly useful in the construction of complex molecular structures from simpler compounds.

Pharmaceutical Testing

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is also utilized as a reference standard in pharmaceutical testing . Reference standards are critical for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as benchmarks for analytical methods and are essential for drug development and quality control.

Impurity Synthesis

The compound is available for use in bulk custom synthesis and procurement of impurities . In pharmaceutical research, understanding and controlling impurities is crucial for drug safety and efficacy. The ability to synthesize specific impurities allows researchers to study their effects and develop methods to minimize or eliminate them in the final product.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZQKVKVDOXQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 6.99, 6.75, 3.95, 3.82, 2.74, 2.05, 1.96, 1.71, 1.67, 1.56; 13C NMR (100 MHz, CDCl3) δ 158.28, 142.62, 130.30, 129.19, 113.44, 112.88, 55.73, 50.12, 34.17, 29.12, 20.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 3
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 4
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 5
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 6
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.